(3-Bromo-4-fluorophenyl)hydrazine hydrochloride

Description

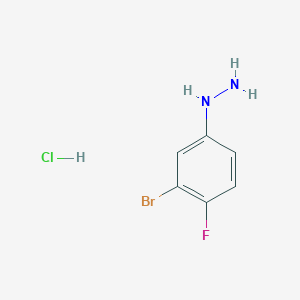

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride (CAS 1166990-89-1) is a halogenated arylhydrazine derivative with the molecular formula C₆H₆N₂FBr·HCl and a molecular weight of 241.489 g/mol . The compound features a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position, coupled with a hydrazine group (-NH-NH₂) that is protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in condensation reactions and as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQSEAQCJZLILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-bromo-4-fluoroaniline, hydrazine hydrate, hydrochloric acid.

Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete reaction.

Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as distillation or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has shown that derivatives of hydrazine compounds, including those containing the (3-bromo-4-fluorophenyl) group, exhibit antifungal properties. A study highlighted that compounds with a 4-fluorophenyl moiety demonstrated good antifungal activity and selectivity against various fungal strains . The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can significantly impact the efficacy of these compounds.

Case Study: Acylhydrazone Derivatives

In a study investigating aromatic acylhydrazones, it was found that the presence of a 3-bromo-4-fluorophenyl group enhanced the antifungal activity of certain derivatives. Specifically, compounds bearing this substitution showed improved selectivity and lower minimum inhibitory concentrations (MICs) against specific fungal pathogens compared to their unsubstituted counterparts .

Organic Synthesis

Synthesis of Indole Derivatives

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride serves as a precursor in the synthesis of complex indole derivatives. A patent describes a method for synthesizing 6-bromo-5-fluoroindole-2-ketone using (3-bromo-4-fluorophenyl)hydrazine as a starting material. This method simplifies the synthesis process by reducing reaction steps and utilizing inexpensive starting materials .

Data Table: Synthesis Steps for Indole Derivatives

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 3-bromo-4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride | Stir at 85°C for 4 hours | (E)-N-(3-bromo-4-fluorophenyl)-2-(hydroxyimino)acetamide |

| 2 | (E)-N-(3-bromo-4-fluorophenyl)-2-(hydroxyimino)acetamide, sulfuric acid | Heat to 90°C for 3 hours | Intermediate I |

| 3 | Intermediate I, p-toluenesulfonyl hydrazide | React to form Intermediate II | Intermediate II |

| 4 | Intermediate II, lithium aluminum hydride | React to obtain final product | 6-bromo-5-fluoroindole-2-ketone |

Material Science

Potential in Polymer Chemistry

The unique chemical structure of (3-bromo-4-fluorophenyl)hydrazine hydrochloride allows it to be utilized in polymer chemistry for creating functionalized polymers. These polymers can have applications in drug delivery systems and as materials with specific electrical or thermal properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In drug discovery, its mechanism of action would be related to its interaction with molecular targets, such as receptors or enzymes, leading to a desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The reactivity and applications of arylhydrazine hydrochlorides are highly dependent on the position and nature of substituents on the phenyl ring. Key structural analogs include:

Key Observations :

- Positional isomerism (e.g., Br/F at 3/4 vs. 4/3) alters electronic effects. The target compound’s Br (electron-withdrawing) at the 3-position and F (moderately electron-withdrawing) at the 4-position create a polarized phenyl ring, enhancing the hydrazine group’s nucleophilicity compared to analogs with electron-donating groups (e.g., OMe) .

Condensation Reactions:

- The target compound reacts efficiently with carbonyl groups (e.g., chromanones, chalcones) to form hydrazones or pyrazolines. The electron-withdrawing Br and F substituents activate the hydrazine group for nucleophilic attack, outperforming analogs like (4-methoxyphenyl)hydrazine HCl, where electron-donating OMe deactivates the ring .

- In contrast, (2,4-dibromophenyl)hydrazine HCl may exhibit overly strong electron withdrawal , leading to undesired side reactions like premature ring opening .

Coupling Reactions:

- Compared to non-halogenated hydrazines (e.g., tert-butyl hydrazine HCl), the bromo and fluoro groups in the target compound improve solubility in polar aprotic solvents (e.g., DMF), facilitating reactions with acyl chlorides or carbodiimides .

Reducing Agents:

- In perovskite solar cells, hydrazine hydrochlorides act as I₂ reductants . While propylhydrazine HCl (PHC) and (2-thienylmethyl)hydrazine HCl (THC) achieve efficiencies of 22.6–23.0%, the target compound’s halogenated structure may offer enhanced stability in acidic precursor solutions .

Physical and Chemical Properties

- Solubility: The target compound is less soluble in water than non-halogenated analogs (e.g., phenylhydrazine HCl) due to increased hydrophobicity from Br/F substituents. However, it dissolves readily in methanol or DCM .

- Stability : Halogenation improves thermal stability compared to hydroxylamine hydrochloride or hydrazine derivatives, which decompose faster under heating .

Biological Activity

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

- Molecular Formula : C7H7BrClF3N2

- Molecular Weight : 291.5 g/mol

- CAS Number : 2702227-17-4

- Purity : 95%

The biological activity of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment .

- Cellular Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Antibacterial Activity

Recent studies have demonstrated that derivatives of hydrazine compounds exhibit varying degrees of antibacterial activity against pathogenic strains. For instance, fluorinated hydrazones have shown strong inhibitory effects against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of electron-withdrawing groups like fluorine enhances the antibacterial potency by affecting the molecular interactions within bacterial cells.

Anticancer Activity

Research indicates that (3-Bromo-4-fluorophenyl)hydrazine hydrochloride may possess anticancer properties. A study highlighted its potential as an inhibitor of Bcl-2-expressing cancer cell lines, demonstrating sub-micromolar IC50 values, suggesting significant growth-inhibitory activity . The structural features of the compound are believed to play a critical role in its effectiveness against cancer cells.

Comparative Studies

To understand the unique properties of (3-Bromo-4-fluorophenyl)hydrazine hydrochloride, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| (3-Bromo-4-fluorophenyl)hydrazine hydrochloride | C7H7BrClF3N2 | Anticancer, antibacterial | <10 |

| (4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7ClF3N2 | Moderate antibacterial | 15 |

| (3-bromo-4-methylphenyl)hydrazine hydrochloride | C8H10BrClN2 | Lower anticancer activity | 20 |

The data indicates that the presence of bromine and fluorine in specific positions enhances the biological activities compared to other derivatives lacking these substituents .

Case Studies

Several case studies have investigated the biological efficacy of hydrazine derivatives:

- Antibacterial Study : A derivative containing a similar hydrazine structure was tested against six pathogenic strains, showing significant inhibition zones comparable to standard antibiotics .

- Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited cell growth in various cancer lines by inducing apoptosis through specific signaling pathways .

Q & A

Q. What are the recommended synthesis protocols for (3-Bromo-4-fluorophenyl)hydrazine hydrochloride?

A common method involves reacting 3-bromo-4-fluoroaniline with hydrochloric acid and sodium nitrite under diazotization conditions, followed by reduction with stannous chloride or another reducing agent to yield the hydrazine hydrochloride derivative. This approach is analogous to the synthesis of structurally similar compounds like 3-chloro-4-fluorophenylhydrazine hydrochloride . For brominated analogs, refluxing with ketones (e.g., benzylideneacetone) in ethanol is a validated pathway to form pyrazoline derivatives, suggesting compatibility with bromo-fluoro substitutions .

Q. How should researchers handle (3-Bromo-4-fluorophenyl)hydrazine hydrochloride to ensure safety?

This compound shares toxicity profiles with phenylhydrazine derivatives, which bind to hemoglobin and induce hemolytic anemia. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation or skin contact. Emergency protocols should include immediate decontamination and medical evaluation. Storage should be in airtight containers labeled with hazard warnings .

Q. What are the optimal analytical techniques for characterizing purity and structure?

- Melting Point (mp): Compare observed mp (expected ~210–230°C, dec) with literature values (e.g., 3-bromo analogs: 227–231°C ; 3-chloro-4-fluoro analog: 211–212°C ).

- NMR/FTIR: Confirm substitution patterns (bromo at C3, fluoro at C4) and hydrazine backbone.

- Elemental Analysis: Verify C, H, N, Br, and Cl content.

- Mass Spectrometry: Validate molecular ion peaks (expected MW: 223.51 for 3-bromo analog ).

Q. What storage conditions prevent degradation?

Store in a cool (<25°C), dry environment under inert gas (argon or nitrogen) to minimize oxidation. Use amber glass vials to reduce light exposure, as hydrazine derivatives are often light-sensitive .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence reactivity in heterocyclic synthesis?

The electron-withdrawing bromo (C3) and fluoro (C4) groups reduce electron density on the phenyl ring, altering cyclization kinetics in reactions like Fischer indole synthesis. For example, in pyrazoline formation (e.g., with α,β-unsaturated ketones), these substituents may slow nucleophilic attack but enhance regioselectivity due to steric and electronic effects . Computational modeling (DFT) can predict activation barriers for such reactions.

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Purity Assessment: Use HPLC or TLC to detect impurities; recrystallize using solvents like ethanol/water mixtures.

- Differential Scanning Calorimetry (DSC): Accurately determine decomposition temperatures.

- Cross-Validation: Compare with analogs (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride mp: 211–212°C vs. 3-bromo analog: 227–231°C ).

Q. What challenges arise in scaling up synthesis while maintaining purity?

- By-Product Formation: Monitor diazonium intermediate stability; optimize reaction time and temperature to minimize side reactions.

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling.

- Yield Optimization: Use stoichiometric excess of reducing agents (e.g., SnCl₂) and control pH to enhance hydrazine formation .

Q. How can this compound be applied in multi-step syntheses, such as indole alkaloid preparation?

In Fischer indole synthesis, (3-Bromo-4-fluorophenyl)hydrazine hydrochloride reacts with cyclic ketones (e.g., cyclohexanone) under acidic conditions to form substituted indoles. The bromo and fluoro groups enable subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . For example:

Step 1: Indole formation via reflux with ketone in HCl/ethanol.

Step 2: Bromine acts as a leaving group for palladium-catalyzed coupling.

Q. How does crystallographic analysis aid in structural confirmation?

Single-crystal X-ray diffraction (employing SHELX or ORTEP ) resolves bond lengths, angles, and packing motifs. For hydrazine derivatives, hydrogen-bonding networks (N–H···Cl) are critical for stability. Compare with databases (e.g., CCDC) to validate structural uniqueness.

Q. Methodological Notes

- Safety-Centric Design: Integrate toxicity screening (e.g., hemolysis assays) early in experimental workflows .

- Data Reproducibility: Document solvent ratios, heating rates, and instrumentation settings to mitigate variability in mp or spectral data .

- Collaborative Validation: Cross-reference findings with analogs (e.g., 2-chloro or 4-fluoro derivatives ) to establish trends in substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.